molecular formula C5H7B B3034234 1-Bromo-1-pentyne CAS No. 14752-60-4

1-Bromo-1-pentyne

Cat. No. B3034234
CAS RN: 14752-60-4
M. Wt: 147.01 g/mol
InChI Key: TWFJIRZDULTSKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-1-pentyne , also known as 1-bromopent-1-yne , is an organic compound with the chemical formula C5H7Br . It falls under the category of alkyl halides and contains a bromine atom attached to a pentynyl (triple bond) carbon. The compound is colorless and has a pungent odor .


Synthesis Analysis

1-Bromo-1-pentyne can be synthesized through various methods, including halogenation of 1-pentyne using hydrogen bromide (HBr) . The reaction proceeds via electrophilic addition of HBr across the triple bond, resulting in the formation of the bromoalkyne .


Molecular Structure Analysis

The molecular structure of 1-Bromo-1-pentyne consists of a linear carbon chain with a terminal bromine atom. The triple bond between the carbon atoms imparts rigidity to the molecule. The IUPAC name for this compound is 1-bromo-1-pentyne .

Scientific Research Applications

Cyclization Reactions

1-Bromo-1-pentyne has been used in base-promoted intramolecular cyclization reactions. For example, bromoacetylenic alcohol derivatives, including 5-Bromo-2,3-epoxy-4-pentyn-1-ol, undergo cyclization under mildly basic conditions or with a catalytic amount of base (Grandjean, Pale, & Chuche, 1992).

Conformational Studies

The molecular structure and conformations of 1-pentyne, closely related to 1-Bromo-1-pentyne, have been studied. Research using gas electron diffraction revealed a mixture of conformations in gaseous 1-pentyne (Trætteberg, Bakken, & Hopf, 1999).

Synthesis of Complex Compounds

In the synthesis of complex organic compounds, 1-bromo-1-pentyne serves as an intermediate. For example, it has been utilized in synthesizing (Z)-7-hexadecen-1-yl acetate and (Z)-7-hexadecenal, compounds of interest in organic chemistry and biochemistry (Sharma, Chand, & Verma, 1994).

Alkynyl- and Substituted Alkynylcyclopropanes Synthesis

1-Bromo-1-pentyne is a key component in synthesizing alkynyl- and substituted alkynylcyclopropanes. These compounds have diverse applications in chemistry, particularly in the creation of more complex molecular structures (Militzer et al., 1993).

Dienals Production

The compound is used in synthesizing various dienals, like 4,7-decadienal and 4,7-tridecadienal, by coupling with other organic compounds. These syntheses have relevance in fragrance and flavor industries (Ward & Dorp, 2010).

Macrolide Pheromone Synthesis

In a novel approach, 1-bromo-1-pentyne has been used in synthesizing a macrolide pheromone of Cucujid grain beetles, showcasing its utility in bioorganic chemistry and entomology (Pawar, Chattopadhyay, Chattopadhyay, & Mamdapur, 1993).

Carbohydrate-Derived Synthesis

It plays a role in synthesizing carbohydrate-derived 4-pentyn-1-ols from spirocyclic oxirane precursors, significant in organometallic chemistry (Weyershausen, Nieger, & Dötz, 2000).

Catalysis and Hydrogenation Studies

1-Bromo-1-pentyne has been studied in the context of alkyne hydrogenation over various palladium catalysts, providing insights into the behavior of palladium catalysts in chemical reactions (Teschner et al., 2006).

properties

IUPAC Name

1-bromopent-1-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br/c1-2-3-4-5-6/h2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFJIRZDULTSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromopent-1-yne

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-1-pentyne
Reactant of Route 2
Reactant of Route 2
1-Bromo-1-pentyne
Reactant of Route 3
Reactant of Route 3
1-Bromo-1-pentyne
Reactant of Route 4
1-Bromo-1-pentyne
Reactant of Route 5
1-Bromo-1-pentyne
Reactant of Route 6
1-Bromo-1-pentyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.